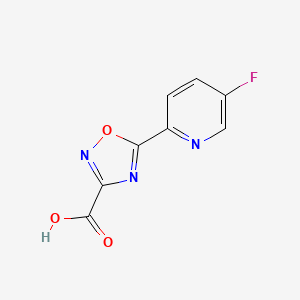
5-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a fluoropyridine moiety and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized through various methods, including the reaction of pyridine with fluorinating agents such as N-fluoropyridinium salts.
Construction of the Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of the Fluoropyridine and Oxadiazole Units: The final step involves coupling the fluoropyridine moiety with the oxadiazole ring under suitable conditions, often using coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
化学反应分析
Types of Reactions
5-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.
Cyclization: Cyclization reactions often require the use of dehydrating agents or catalysts to facilitate ring closure.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cyclization can produce fused heterocyclic compounds .
科学研究应用
5-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be incorporated into the design of new herbicides and insecticides due to its unique chemical properties.
Materials Science: The compound’s structural features make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 5-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity through interactions with the target’s active site .
相似化合物的比较
Similar Compounds
(5-Fluoropyridin-2-yl)boronic acid: This compound shares the fluoropyridine moiety but differs in its functional groups and overall structure.
2-Fluoropyridine: A simpler compound with a single fluorine atom on the pyridine ring.
Uniqueness
5-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the fluoropyridine and oxadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for various applications .
生物活性
5-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1566343-65-4) is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C8H4FN3O3, with a molecular weight of approximately 209.13 g/mol. The compound features a pyridine ring substituted with a fluorine atom and an oxadiazole moiety, which is known for contributing to various biological activities.
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects against several cancer cell lines. In vitro studies demonstrated that such compounds can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
2. Antimicrobial Activity
Oxadiazole derivatives have been reported to possess antimicrobial properties against various pathogens. In particular, studies have shown that compounds with similar structures exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
3. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of secretory phospholipase A2 (sPLA2), which is implicated in inflammatory processes and cancer progression. The inhibition of sPLA2 can lead to reduced inflammatory responses and may enhance the efficacy of other therapeutic agents.
Case Studies
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated IC50 values in the low micromolar range against HeLa and CaCo-2 cell lines, indicating strong antiproliferative effects. |
| Study B | Antimicrobial Activity | Showed significant activity against E. coli and S. aureus with MIC values comparable to standard antibiotics. |
| Study C | Enzyme Inhibition | Reported effective inhibition of sPLA2 with a dose-dependent response observed in vitro assays. |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induces cell cycle arrest at various phases, particularly G1/S transition.
- Apoptosis Induction : Triggers apoptotic pathways through activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Mechanism : Disrupts bacterial cell membranes or inhibits key metabolic enzymes necessary for bacterial growth.
属性
分子式 |
C8H4FN3O3 |
|---|---|
分子量 |
209.13 g/mol |
IUPAC 名称 |
5-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4FN3O3/c9-4-1-2-5(10-3-4)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14) |
InChI 键 |
OXLYANIHWBKKQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1F)C2=NC(=NO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















